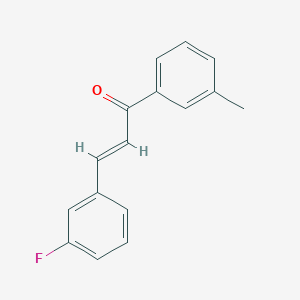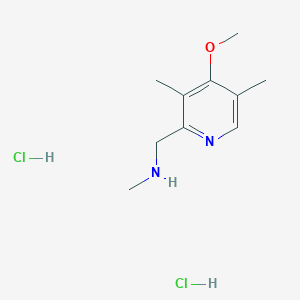
11-Nitroundecyltrimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nitroundecyltrimethoxysilane, also known as 11-NU-TMS, is an organosilicon compound that is used in various scientific research applications. It is a colorless, hygroscopic liquid with a molecular formula of C11H24O3Si. 11-NU-TMS is a derivative of trimethoxysilane and is an important silane coupling agent that can be used in various organic synthesis processes. It has been used in various scientific research applications, such as in the synthesis of polymeric materials, biochemistry, and nanotechnology.
Applications De Recherche Scientifique
11-Nitroundecyltrimethoxysilane has been used in various scientific research applications. It is used as a coupling agent in the synthesis of polymeric materials such as polyurethanes, polyamides, polyimides, and polyesters. It is also used in biochemistry as a reagent for the synthesis of various organic molecules. In nanotechnology, 11-Nitroundecyltrimethoxysilane is used as a surface modifier to improve the properties of nanomaterials.
Mécanisme D'action
The mechanism of action of 11-Nitroundecyltrimethoxysilane is based on its ability to form strong covalent bonds between organic and inorganic materials. It is a highly reactive molecule that can form strong bonds between organic molecules and inorganic materials. This allows it to be used as a coupling agent in the synthesis of polymeric materials.
Biochemical and Physiological Effects
11-Nitroundecyltrimethoxysilane is not known to have any direct biochemical or physiological effects. However, it can be used as a coupling agent in the synthesis of polymeric materials, which can have an indirect effect on biochemical and physiological processes. For example, polymeric materials can be used to create artificial organs or tissue scaffolds, which can be used in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 11-Nitroundecyltrimethoxysilane is that it is a highly reactive molecule that can form strong covalent bonds between organic and inorganic materials. This makes it an ideal reagent for the synthesis of polymeric materials. However, it is also a hygroscopic liquid, which can make it difficult to handle and store in the lab.
Orientations Futures
There are several potential future directions for 11-Nitroundecyltrimethoxysilane. It could be used in the synthesis of other polymeric materials, such as polymers containing carbon nanotubes. It could also be used in the synthesis of nanomaterials with improved properties, such as improved electrical conductivity or enhanced mechanical strength. Additionally, 11-Nitroundecyltrimethoxysilane could be used in the synthesis of biomaterials for medical applications, such as tissue scaffolds or artificial organs. Finally, it could be used as a reagent in the synthesis of organic molecules for use in biochemistry and drug discovery.
Méthodes De Synthèse
11-Nitroundecyltrimethoxysilane can be synthesized by a reaction between trimethoxysilane and 11-bromoundecanol. In this reaction, the bromoalkane is treated with trimethoxysilane in the presence of a base such as potassium tert-butoxide. The reaction proceeds by the addition of the Si-O bond to the C-Br bond and the elimination of the bromide ion. The resulting 11-Nitroundecyltrimethoxysilane is purified by distillation and can be used in various scientific research applications.
Propriétés
IUPAC Name |
trimethoxy(11-nitroundecyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO5Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-15(16)17/h4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSUIWVYRUTGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCCCCCCC[N+](=O)[O-])(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nitroundecyltrimethoxysilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














